molecular formula C21H16N2O B3883471 6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one CAS No. 14691-35-1

6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B3883471
CAS No.: 14691-35-1
M. Wt: 312.4 g/mol
InChI Key: IKZDMJSZEMDIMC-UHFFFAOYSA-N
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Description

6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound featuring an imidazole ring fused with a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of nickel catalysts and controlled reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced imidazole compounds.

Scientific Research Applications

6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The imidazole ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can then participate in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is unique due to its fused imidazole-cyclohexadienone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4,5-diphenyl-1H-imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c24-18-14-8-7-13-17(18)21-22-19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16/h1-14,24H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZDMJSZEMDIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418352
Record name 6-(4,5-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14691-35-1
Record name NSC232089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4,5-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
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6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
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6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
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6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
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6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Reactant of Route 6
6-(4,5-Diphenyl-1,3-dihydroimidazol-2-ylidene)cyclohexa-2,4-dien-1-one

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